molecular formula C6H14O6 B119570 D-Talitol CAS No. 643-03-8

D-Talitol

Cat. No.: B119570
CAS No.: 643-03-8
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-KAZBKCHUSA-N
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Description

D-Talitol is a hexitol, specifically a six-carbon sugar alcohol, with the chemical formula C6H14O6. It is a naturally occurring compound found as a metabolic product of various monosaccharides. This compound is known for its sweet taste, which is approximately 45% as sweet as sucrose. It is non-nutritive and does not contribute to tooth decay, making it a popular choice as a sugar substitute .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Talitol can be synthesized through the reduction of D-xylose using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an aqueous solution at room temperature. The reduction process converts the aldehyde group of D-xylose into a primary alcohol group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves the catalytic hydrogenation of D-xylose. This process uses a metal catalyst, such as nickel or ruthenium, under high pressure and temperature conditions. The hydrogenation reaction efficiently converts D-xylose to this compound, which is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

D-Talitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Talitol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

D-Talitol is similar to other hexitols, such as D-sorbitol, D-mannitol, and D-iditol. it has unique properties that distinguish it from these compounds.

Properties

IUPAC Name

(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder.
Record name Altritol
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CAS No.

643-03-8, 5552-13-6
Record name D-Altritol
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Record name Altritol
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Record name D-Altritol
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Record name D-ALTRITOL
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of D-Altritol?

A1: D-Altritol's molecular formula is C6H14O6, and its molecular weight is 182.17 g/mol.

Q2: Is there any spectroscopic data available for D-Altritol?

A2: Yes, studies have used techniques like 13C nuclear magnetic resonance spectroscopy (NMR) to analyze D-Altritol. [] Researchers observed changes in 13C signals due to D-Altritol in marine macroalga Himanthalia elongata when exposed to different carbon sources, illustrating its metabolic activity. [] Additionally, circular dichroism (CD) studies investigated the conformation of a D-Altritol derivative, 1,2:5,6-di-O-isopropylidene-D-altritol, through its thionocarbonate derivative. []

Q3: How does D-Altritol perform under various conditions?

A3: While specific data on D-Altritol's stability under different conditions is limited in the provided research, its use in various chemical reactions suggests a degree of stability. For instance, it serves as a starting material for synthesizing selenium-containing compounds like 1,4-anhydro-5-seleno-D-talitol (SeTal). []

Q4: Has computational chemistry been applied to study D-Altritol?

A5: Molecular dynamics (MD) simulations using AMBER 4.1 were employed to investigate the conformation and stability of single-stranded D-altritol nucleic acid (ANA) and its complex with RNA. [] These simulations revealed that the axial orientation of the 3'-OH group in ANA contributes to the stability of the ANA-RNA complex and a more preorganized single-stranded ANA chain. []

Q5: How do structural modifications of D-Altritol affect its activity?

A6: Research on D-Altritol analogues provides valuable insights into structure-activity relationships. For instance, 1,4-dideoxy-1,4-imino-D-talitol, an open-chain analogue of swainsonine (an α-mannosidase inhibitor) where the ring oxygen is replaced with a nitrogen, exhibits weaker inhibition of lysosomal α-mannosidase compared to swainsonine. [] This suggests the importance of the ring structure for optimal inhibitory activity. Furthermore, 2,5-Anhydro-1-deoxy-1-phosphono-D-altritol, an isosteric analogue of α-D-ribofuranose 1-phosphate, displayed no inhibition of purine nucleoside phosphorylase. [, ] This highlights the specificity of the natural substrate and the impact of structural changes on biological activity.

Q6: What is the efficacy of D-Altritol in biological systems?

A8: Research indicates that D-Altritol might have an inhibitory effect on cancer cell proliferation. Studies on human ovarian carcinoma cells (OVCAR-3 cell line) showed that D-Altritol significantly inhibits cell growth in a dose-dependent manner. [] This inhibition is associated with cell cycle arrest in the G2/M phase, upregulation of cyclin-dependent kinase inhibitors p21 and p27, and induction of apoptosis. [] Another study demonstrated a similar inhibitory effect of D-allose on the proliferation of various cancer cell lines, suggesting its potential as an adjuvant therapeutic agent. []

Q7: Does D-Altritol impact intestinal function?

A9: In mice, D-Altritol exhibits a laxative effect, increasing small intestinal transit and luminal water content in the small intestine and cecum. [] This effect, observed alongside other rare sugar alcohols like D-talitol and L-iditol, suggests potential applications for treating constipation. []

Q8: What resources are available for D-Altritol research?

A11: The Enzyme Function Initiative (EFI) provides valuable bioinformatics web tools, such as the EFI-Enzyme Similarity Tool and the EFI-Genome Neighborhood Tool, which can assist in characterizing enzymes and metabolic pathways related to D-Altritol and its analogues. [] These tools prove particularly valuable for annotating proteins with previously unknown functions. []

Q9: What are the key milestones in D-Altritol research?

A12: A significant milestone in D-Altritol research is the discovery of novel metabolic pathways for its catabolism in Agrobacterium tumefaciens C58. [] This discovery led to the identification of previously unknown enzymatic reactions and provided valuable insights into D-Altritol's role in biological systems. []

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